REACTION_CXSMILES
|
ClC1C=C([N+]([O-])=O)C(N)=NC=1.[F:12][C:13]([F:20])([CH:17]([F:19])[F:18])[C:14](Cl)=[O:15].[Cl:21][C:22]1[CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[C:25]([NH2:29])=[N:26][C:27]=1[Cl:28].C(N(CC)CC)C>O1CCCC1>[Cl:21][C:22]1[CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[C:25]([NH2:29])=[N:26][C:27]=1[Cl:28].[Cl:21][C:22]1[CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[C:25]([NH:29][C:14](=[O:15])[C:13]([F:20])([F:12])[CH:17]([F:19])[F:18])=[N:26][C:27]=1[Cl:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(C(F)F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1Cl)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(C(F)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1Cl)N)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1Cl)NC(C(C(F)F)(F)F)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |